molecular formula C15H24OSi B14134454 2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane CAS No. 88780-38-5

2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane

Cat. No.: B14134454
CAS No.: 88780-38-5
M. Wt: 248.43 g/mol
InChI Key: CMAIVJPNNRWAHY-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane is a unique organosilicon compound characterized by its hexamethyl and phenyl groups attached to an oxasilolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nickel-catalyzed cyclization reactions, where a silicon-oxygen bond functions as a detachable linker . The reaction conditions often include the use of hydride, alkyl, aryl, and vinyl nucleophiles to create the desired oxasilolane structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring the efficient formation of the oxasilolane ring while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the silicon-oxygen bond, leading to different structural outcomes.

    Substitution: Substitution reactions can occur at the phenyl or methyl groups, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydride, alkyl, aryl, and vinyl nucleophiles . The conditions often involve the use of metal catalysts such as nickel or palladium to facilitate the reactions.

Major Products

The major products formed from these reactions include 3-hydroxysilanes and 4-arylalkanols

Scientific Research Applications

2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane involves its interaction with molecular targets through its silicon-oxygen bond. This bond can be selectively cleaved or modified, allowing the compound to participate in various chemical reactions. The pathways involved often include metal-catalyzed processes that facilitate the formation or breaking of bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane is unique due to its oxasilolane ring, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.

Properties

CAS No.

88780-38-5

Molecular Formula

C15H24OSi

Molecular Weight

248.43 g/mol

IUPAC Name

2,2,3,3,4,4-hexamethyl-5-phenyloxasilolane

InChI

InChI=1S/C15H24OSi/c1-14(2)13(12-10-8-7-9-11-12)16-17(5,6)15(14,3)4/h7-11,13H,1-6H3

InChI Key

CMAIVJPNNRWAHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O[Si](C1(C)C)(C)C)C2=CC=CC=C2)C

Origin of Product

United States

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